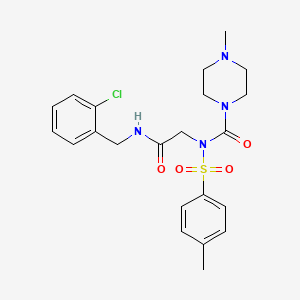
N-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H27ClN4O4S and its molecular weight is 478.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H25ClN4O4S, with a molecular weight of 464.97 g/mol. The compound features a piperazine ring, an amide group, and a tosyl moiety, which contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a screening of newly synthesized N-(substituted phenyl)-chloroacetamides demonstrated significant activity against various pathogens, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | 0.5 µg/mL | High |
| N-(3-bromophenyl)-2-chloroacetamide | MRSA | 1.0 µg/mL | Moderate |
| N-(4-fluorophenyl)-2-chloroacetamide | Candida albicans | 2.0 µg/mL | Moderate |
The effectiveness of these compounds is attributed to their chemical structure, particularly the presence of halogenated phenyl rings that enhance lipophilicity, allowing better penetration through bacterial membranes .
Anticancer Potential
In addition to antimicrobial activity, compounds with similar structural features have been investigated for their anticancer properties. Research indicates that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies on piperazine-based compounds have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study: Piperazine Derivatives in Cancer Therapy
A study focused on the synthesis and biological evaluation of piperazine derivatives demonstrated that certain modifications in the piperazine ring can significantly enhance anticancer activity. The derivatives were tested against human cancer cell lines, showing IC50 values in the low micromolar range, indicating potent cytotoxic effects .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the design of new therapeutic agents. The quantitative structure-activity relationship (QSAR) analysis has been employed to predict the biological activity of N-(substituted phenyl)-chloroacetamides based on their structural features.
Key Findings from QSAR Analysis
- Lipophilicity : Higher lipophilicity correlates with increased permeability through cell membranes.
- Substituent Positioning : The position of substituents on the phenyl ring affects antimicrobial efficacy against specific pathogens.
- Functional Groups : The presence of electron-withdrawing groups enhances activity against Gram-positive bacteria .
特性
IUPAC Name |
N-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O4S/c1-17-7-9-19(10-8-17)32(30,31)27(22(29)26-13-11-25(2)12-14-26)16-21(28)24-15-18-5-3-4-6-20(18)23/h3-10H,11-16H2,1-2H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNGFQWWYNFLKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













